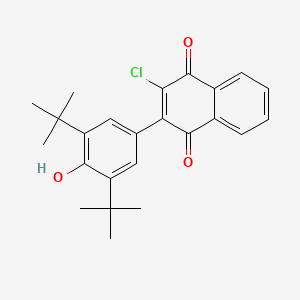

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone

Beschreibung

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone is a synthetic 1,4-naphthoquinone derivative with a chloro substituent at position 2 and a sterically hindered phenolic group at position 2. The 3,5-di-tert-butyl-4-hydroxyphenyl moiety enhances its stability and redox activity, making it a candidate for applications in medicinal chemistry, particularly as an antitumoral or antimicrobial agent . Its synthesis involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 2,6-di-tert-butylphenol under basic conditions, followed by further functionalization with amines or amino acids . The compound’s redox properties are modulated by the electron-withdrawing chloro group and the electron-donating phenolic substituent, which influence its biological interactions .

Eigenschaften

CAS-Nummer |

135979-40-7 |

|---|---|

Molekularformel |

C24H25ClO3 |

Molekulargewicht |

396.9 g/mol |

IUPAC-Name |

2-chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C24H25ClO3/c1-23(2,3)16-11-13(12-17(22(16)28)24(4,5)6)18-19(25)21(27)15-10-8-7-9-14(15)20(18)26/h7-12,28H,1-6H3 |

InChI-Schlüssel |

PTHSANSKCAYXDD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone typically involves the chlorination of 3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-3-(3,5-Di-tert-butyl-4-hydroxyphenyl)naphthochinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Naphthochinoneinheit in Hydrochinon umwandeln.

Substitution: Die Chlorgruppe kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid oder primäre Amine unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate mit unterschiedlichen Oxidationsgraden.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene substituierte Naphthochinonderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-3-(3,5-Di-tert-butyl-4-hydroxyphenyl)naphthochinon beinhaltet seine Interaktion mit zellulären Komponenten. Die Verbindung kann einen Redoxzyklus durchlaufen und reaktive Sauerstoffspezies (ROS) erzeugen, die oxidativen Stress in Zellen induzieren können. Dieser oxidative Stress kann zum Zelltod führen, was die Verbindung zu einem potenziellen Kandidaten für Antikrebstherapien macht. Darüber hinaus kann die Hydroxyphenylgruppe mit Enzymen und Proteinen interagieren und deren Aktivität modulieren und zelluläre Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Substituents

A. Chloro-Substituted Naphthoquinones

2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Exhibits strong EGFR tyrosine kinase inhibition via H-bonding and π–π interactions, with higher inhibitory activity than the tert-butyl-hydroxyphenyl derivative . Lower steric hindrance compared to 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone, which may reduce cellular uptake efficiency .

2-Chloro-3-(3′-azido-3′-deoxythymidine)-1,4-naphthoquinone: Demonstrates potent cytotoxicity against SCC-25 cancer cells (IC₅₀ = 7 µM) by inducing apoptosis via BCL-2 protein interaction .

B. Amino-Substituted Naphthoquinones

2-Anilino-1,4-naphthoquinone: Basic scaffold with broad antibacterial and antifungal activity but lower redox stability due to the absence of steric protection from tert-butyl groups . The tert-butyl-hydroxyphenyl derivative shows improved pharmacokinetic stability in vitro .

3-Amino Acid Derivatives (e.g., 5a-e): Compounds like [3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-dioxo-1,4-dihydronaphthalenyl-2-amino]-acetic acid (5a) exhibit moderate anticancer activity (IC₅₀ = 40–70 µM) but lower potency than the parent chloro derivative . The chloro group in 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone enhances electrophilicity, facilitating covalent interactions with cellular thiols .

Key Findings :

- The tert-butyl-hydroxyphenyl derivative shows balanced redox activity and stability, whereas azido-thymidine analogues prioritize apoptosis induction .

- Chloro-substituted naphthoquinones generally outperform amino-substituted derivatives in cytotoxicity, likely due to enhanced electrophilicity .

Mechanistic Differences

- ROS Production: Compounds like 2-chloro-3-(thymidine)-naphthoquinone induce higher ROS levels (similar to doxorubicin) compared to the tert-butyl-hydroxyphenyl derivative, which shows moderate ROS modulation .

- Enzyme Inhibition: The tert-butyl group in 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone may sterically hinder interactions with narrow enzyme active sites, unlike less bulky derivatives .

Biologische Aktivität

2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone is a synthetic naphthoquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Synthesis

The synthesis of 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone typically involves the chlorination of naphthoquinone derivatives followed by substitution reactions. These synthetic pathways are critical for modifying the compound to enhance its biological efficacy.

Anticancer Properties

Research indicates that naphthoquinone derivatives, including 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone, exhibit selective cytotoxicity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Key Signaling Pathways :

- Induction of Reactive Oxygen Species (ROS) :

- DNA Interaction :

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone | A549 (lung cancer) | 20.6 | Significant reduction in viability |

| Other Naphthoquinones | A549 | 38.5 - 146.2 | Moderate to low cytotoxic activity |

These results demonstrate that 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone possesses promising anticancer properties with a favorable selectivity profile against non-cancerous cells .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Selective Targeting : The presence of specific substituents on the naphthoquinone core enhances its selectivity for cancer cells while minimizing toxicity to normal cells.

- Dose-Dependent Activity : The anticancer activity is often dose-dependent, with higher concentrations leading to increased cytotoxic effects on target cells .

- Structure Activity Relationship (SAR) : Variations in the phenolic substituents influence the biological activity significantly, suggesting that careful modification can optimize therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of naphthoquinones in clinical settings:

- Study on Lung Cancer Cells : A study evaluated the effects of various naphthoquinones on A549 lung cancer cells and found that compounds similar to 2-Chloro-3-(3,5-ditert-butyl-4-hydroxyphenyl)naphthoquinone exhibited significant inhibition of cell growth and induced apoptosis through ROS-mediated pathways .

- Comparative Analysis : In comparative studies with other naphthoquinones, this compound showed superior anticancer activity due to its unique structural features that facilitate better interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.